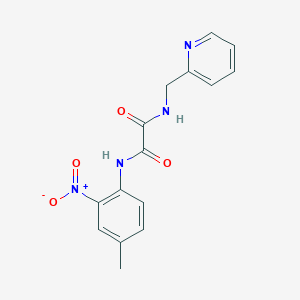
2-Chlorobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorobutan-1-ol is an organic compound with the molecular formula C4H9ClO. It is a chlorinated alcohol, specifically a chlorohydrin, which means it contains both a hydroxyl group (-OH) and a chlorine atom attached to the carbon chain. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
2-Chlorobutan-1-ol can be synthesized through several methods. One common method involves the reaction of 2-butanol with hydrochloric acid (HCl). This reaction proceeds via an SN1 mechanism, where the hydroxyl group of 2-butanol is replaced by a chlorine atom, forming this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of butanol in the presence of a catalyst. This process ensures high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
化学反应分析
Types of Reactions
2-Chlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form butanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form butanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) are employed in substitution reactions.
Major Products Formed
Oxidation: Butanone or butanal, depending on the oxidizing agent and conditions.
Reduction: Butanol.
Substitution: Butanol or other substituted products depending on the nucleophile used.
科学研究应用
2-Chlorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds and alcohols.
Biology: It serves as a reagent in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential use in pharmaceutical formulations and drug development.
Industry: It is utilized in the production of various chemicals, including solvents and plasticizers
作用机制
The mechanism of action of 2-chlorobutan-1-ol involves its reactivity due to the presence of both the hydroxyl group and the chlorine atom. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the chlorine atom can undergo nucleophilic substitution and elimination reactions. These properties make it a versatile compound in chemical synthesis .
相似化合物的比较
Similar Compounds
1-Chlorobutan-2-ol: A secondary alcohol with a chlorine atom on the second carbon.
Chlorobutanol (1,1,1-Trichloro-2-methylpropan-2-ol): A chlorinated alcohol with three chlorine atoms and a hydroxyl group on a tertiary carbon
Uniqueness
2-Chlorobutan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its combination of a primary alcohol and a chlorine atom makes it particularly useful in organic synthesis and industrial applications .
属性
IUPAC Name |
2-chlorobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKYBLHOYVORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2956373.png)

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2956377.png)

![2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B2956381.png)




![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956391.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2956392.png)


